9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-
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Overview
Description
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- is a compound with a molecular structure characterized by a D-π-A-π-D-type chromophore. This structure includes two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions . This compound is known for its efficient red thermally activated delayed fluorescence (TADF) emission, making it valuable in various applications, particularly in organic light-emitting diodes (OLEDs) and energy storage .
Mechanism of Action
Target of Action
The primary target of 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone, also known as AQ(PhDPA)2, is the electron-rich triphenylamine units . These units are attached to an electron-deficient anthraquinone center at the 2,6-positions .
Mode of Action
AQ(PhDPA)2 has a molecular structure of the D-π-A-π-D-type chromophore . This structure allows the compound to interact with its targets, the electron-rich triphenylamine units, and induce changes in their electronic states . The compound has been used as an efficient red thermally activated delayed fluorescence (TADF) emitter .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in electronic states, which can affect various biochemical pathways .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability .
Result of Action
The interaction of AQ(PhDPA)2 with its targets leads to changes in their electronic states. This results in the emission of red thermally activated delayed fluorescence (TADF), making the compound an efficient red TADF emitter .
Action Environment
The action, efficacy, and stability of AQ(PhDPA)2 can be influenced by various environmental factors. For instance, the compound’s fluorescence efficiency can be affected by the polarity of the solvent . In nonpolar toluene, AQ(PhDPA)2 shows high fluorescence efficiency, while in polar tetrahydrofuran, its fluorescence is quenched due to strong solvation effects .
Preparation Methods
The synthesis of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- typically involves a Suzuki coupling reaction. This reaction is used to attach the diphenylamino groups to the anthracenedione core . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as sublimation to achieve high purity .
Chemical Reactions Analysis
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The diphenylamino groups can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a red dopant material in OLEDs due to its efficient TADF properties.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in energy storage devices, such as lithium-ion batteries, where it serves as a cathode material
Comparison with Similar Compounds
Similar compounds to 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- include other anthraquinone derivatives and triphenylamine-based compounds. For example:
2,6-Bis(4-(diphenylamino)phenyl)anthracene-9,10-dione: Similar structure but different substitution pattern.
Poly(triphenylamine) derivatives: Similar electronic properties but different polymeric structure.
The uniqueness of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- lies in its specific D-π-A-π-D-type chromophore structure, which provides superior TADF properties compared to other similar compounds .
Properties
IUPAC Name |
2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXDINRRDSYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H34N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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